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An In-Depth Technical Guide to N-Me-N-Bis(PEG4acid): Structure, Properties, and

Applications in Advanced Bioconjugation

Introduction
In the landscape of modern drug development, the precise chemical modification of therapeutic

molecules is a cornerstone of innovation. PEGylation, the covalent attachment of polyethylene

glycol (PEG) chains, stands out as a premier strategy for enhancing the pharmacokinetic and

pharmacodynamic profiles of biomolecules and small drugs.[1][2] This modification can

significantly increase a drug's stability, extend its plasma half-life, reduce immunogenicity, and

improve solubility.[1][3][4]

This guide focuses on a specific, highly versatile tool in the bioconjugation toolkit: N-Me-N-
Bis(PEG4acid). This molecule is a branched, homobifunctional linker composed of a central

methylated nitrogen atom from which two discrete tetraethylene glycol (PEG4) arms extend,

each terminating in a carboxylic acid.[5][6] Its defined structure and dual reactivity make it a

critical component in the synthesis of sophisticated therapeutics, most notably Proteolysis-

Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where the linker's

properties are paramount to the efficacy of the final construct.[5][6] As a Senior Application

Scientist, this paper will synthesize technical data with field-proven insights to provide

researchers, scientists, and drug development professionals with a comprehensive

understanding of N-Me-N-Bis(PEG4acid)'s structure, properties, and core applications.
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Part 1: Molecular Profile of N-Me-N-Bis(PEG4acid)
A thorough understanding of a linker's molecular characteristics is fundamental to its effective

application. The unique architecture of N-Me-N-Bis(PEG4acid) provides a combination of

hydrophilicity, biocompatibility, and specific reactivity that underpins its utility.

Structure and Nomenclature
N-Me-N-Bis(PEG4acid) is a precisely defined chemical entity, which is critical for ensuring the

homogeneity of the final bioconjugate—a key consideration for regulatory approval.[5]

Systematic Name: 16-methyl-4,7,10,13,19,22,25,28-octaoxa-16-azahentriacontanedioic

acid[6]

CAS Number: 2055014-77-0[6]

Molecular Formula: C₂₃H₄₅NO₁₂[6]

Molecular Weight: 527.60 g/mol [6]

Caption: Chemical structure of N-Me-N-Bis(PEG4acid).

Physicochemical Properties
The physical properties of the linker directly influence its handling, reactivity, and, most

importantly, the characteristics of the final conjugate. The PEG chains are the dominant

feature, conferring properties highly desirable in biopharmaceutical development.
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Property Value / Description Significance Source(s)

Appearance Solid Powder

Facilitates accurate

weighing and handling

for reaction setup.

[6]

Purity Typically ≥98%

High purity is essential

for reproducible

results and minimizing

side reactions, leading

to a more

homogeneous final

product.

[6]

Solubility
Soluble in water,

DMSO, DMF

The hydrophilic PEG

chains enhance

aqueous solubility,

which is critical for

reactions in biological

buffers and improves

the properties of

hydrophobic drug

payloads.[3][4][5]

[5]

Biocompatibility

PEG is a well-

established

biocompatible

polymer.

Reduces the potential

for immunogenicity of

the resulting

conjugate, a key

factor for in vivo

applications.[5]

[5]

Structure Type Homobifunctional,

Branched, Discrete

PEG (dPEG®)

The defined length

ensures batch-to-

batch consistency and

a uniform final

product, unlike

traditional

polydisperse PEGs.

The two identical arms

[5]
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allow for dual

conjugation.

Reactivity and Chemical Properties
The synthetic utility of N-Me-N-Bis(PEG4acid) is derived from its two terminal carboxylic acid

groups. These groups are the handles for covalent attachment to biomolecules.

Functional Groups: The linker possesses two terminal carboxylic acids (-COOH), making it a

homobifunctional crosslinker.[7][8]

Acidity and Reactivity: The pKa of a terminal aliphatic carboxylic acid is typically in the range

of 4-5.[9] This means the carboxyl groups can be readily deprotonated under neutral to basic

conditions. However, for amide bond formation with primary amines (e.g., lysine residues on

an antibody), the carboxylic acid requires activation.

Activation Chemistry: The most common method for activating the carboxylic acids is to

convert them into more reactive esters. This is typically achieved using carbodiimide

chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in

combination with N-hydroxysuccinimide (NHS).[5] The EDC activates the carboxyl group,

which then reacts with NHS to form a semi-stable NHS ester. This ester is highly susceptible

to nucleophilic attack by primary amines, resulting in the formation of a stable amide bond

and the release of NHS.[1][2]

Part 2: Core Applications in Drug Development
N-Me-N-Bis(PEG4acid) is not merely a spacer; it is an enabling technology for two of the most

promising modalities in targeted therapy: PROTACs and ADCs.

Application I: Synthesis of Proteolysis-Targeting
Chimeras (PROTACs)
Mechanistic Rationale: PROTACs are heterobifunctional molecules designed to co-opt the

body's own ubiquitin-proteasome system to destroy specific target proteins.[6][10] They consist

of a ligand for the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined

by a chemical linker.[11] The linker is a critical determinant of a PROTAC's success, as its
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length, flexibility, and chemical nature dictate the ability of the PROTAC to facilitate the

formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[7] N-Me-N-
Bis(PEG4acid) serves as an effective linker scaffold, providing the necessary spacing and

hydrophilicity to improve the overall properties of the PROTAC molecule.[7][12]

Experimental Protocol: Stepwise PROTAC Synthesis

The synthesis of a PROTAC using a homobifunctional linker like N-Me-N-Bis(PEG4acid)
requires a controlled, sequential approach to ensure the correct ligands are attached. This

protocol outlines a general, two-step amide coupling process for conjugating two different

amine-containing ligands.

Causality Statement: A stepwise approach is mandatory because adding both amine-containing

ligands simultaneously to the bifunctional linker would result in a statistical mixture of undesired

homodimers and only a small amount of the desired heterobifunctional PROTAC.

First Amide Coupling: a. Dissolve N-Me-N-Bis(PEG4acid) (1.0 equivalent) and the first

amine-containing ligand (e.g., E3 Ligase Ligand-NH₂, 1.1 equivalents) in anhydrous

dimethylformamide (DMF). Rationale: Anhydrous conditions are critical to prevent hydrolysis

of activated intermediates. b. Add a peptide coupling reagent (e.g., HATU, 1.1 equivalents)

and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents).

Rationale: HATU activates one of the carboxylic acids, and DIPEA scavenges the resulting

acid byproduct, driving the reaction forward. c. Stir the reaction at room temperature for 2-4

hours, monitoring progress by LC-MS. d. Upon completion, purify the mono-conjugated

intermediate using reverse-phase HPLC. This step is crucial for removing unreacted starting

materials and any di-substituted byproducts.

Second Amide Coupling: a. Dissolve the purified mono-conjugate (1.0 equivalent) and the

second amine-containing ligand (e.g., POI Ligand-NH₂, 1.2 equivalents) in anhydrous DMF.

b. Repeat the activation step by adding HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

c. Stir the reaction at room temperature for 2-4 hours, again monitoring by LC-MS.

Final Purification & Verification: a. Purify the final PROTAC molecule by preparative RP-

HPLC to achieve high purity. b. Verify the identity and purity of the final product using

analytical LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
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Caption: Workflow for stepwise synthesis of a PROTAC.

Quantitative Data Summary for PROTAC Synthesis

The following table provides illustrative parameters for a typical PROTAC synthesis. Actual

values are highly dependent on the specific ligands.[5]

Parameter Typical Value Purpose

Ligand Molar Excess 1.1 - 1.5 eq.
Drives the reaction to

completion.

Coupling Reagent (HATU) 1.1 - 1.5 eq.
Ensures efficient activation of

the carboxylic acid.

Base (DIPEA) 2.0 - 3.0 eq.

Neutralizes acid byproducts

without competing in the

reaction.

Reaction Time 2 - 6 hours

Varies based on ligand

reactivity; monitored by LC-

MS.

Typical Yield (per step) 50 - 80%

Reflects the efficiency of the

coupling and purification

processes.

Application II: Development of Antibody-Drug
Conjugates (ADCs)
Mechanistic Rationale: ADCs are a powerful class of cancer therapeutics that combine the

specificity of a monoclonal antibody with the potency of a cytotoxic drug.[13] The linker that

connects the antibody and payload is critical to the ADC's stability in circulation and its ability to

release the payload at the target site.[14] PEG linkers like N-Me-N-Bis(PEG4acid) are used to

improve the hydrophilicity of the overall ADC, which can be beneficial when working with

hydrophobic payloads, potentially reducing aggregation and improving pharmacokinetics.[5][15]

Given its structure, N-Me-N-Bis(PEG4acid) is suited to cross-link two amine-containing
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molecules, such as an amine-functionalized payload to the primary amine of a lysine residue

on the antibody surface.

Experimental Protocol: ADC Synthesis via Lysine Conjugation

This protocol describes a common method for conjugating a payload to an antibody via

surface-exposed lysine residues using N-Me-N-Bis(PEG4acid). This process results in a

heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).

Causality Statement: This protocol is a two-part process where the linker is first loaded with the

payload before being conjugated to the antibody. This is often preferred to prevent modification

of the payload by the harsh conditions that might be needed for antibody conjugation or vice-

versa.

Activation of Linker & Payload Conjugation: a. Dissolve N-Me-N-Bis(PEG4acid) (1.0

equivalent) in an anhydrous organic solvent (e.g., DMSO or DMF). b. Add EDC (1.5

equivalents) and NHS (2.0 equivalents) to the solution. Incubate for 15-30 minutes at room

temperature. Rationale: This in-situ activation generates the mono-NHS ester of the linker. c.

Add an amine-containing drug payload (1.0-1.2 equivalents) to the activated linker solution.

Incubate for 2-4 hours. Rationale: The payload's amine attacks the NHS ester, forming a

stable amide bond. Using a slight excess of payload can drive the reaction, but purification is

key. d. Purify the linker-payload conjugate via HPLC to remove unreacted components.

Antibody Conjugation: a. Prepare the antibody in a suitable reaction buffer (e.g., PBS, pH

7.4-8.0). The buffer must be free of primary amines like Tris. Rationale: Amine-free buffers

prevent competition with the target lysine residues. b. Activate the remaining carboxylic acid

on the purified linker-payload conjugate using EDC/NHS as described in step 1b. c. Add the

activated linker-payload complex to the antibody solution. A typical starting point is a 5 to 20-

fold molar excess of linker-payload to antibody. d. Incubate at room temperature for 1-2

hours or at 4°C overnight. Rationale: The reaction is often performed at cooler temperatures

for longer durations to protect the stability of the antibody. e. Quench the reaction by adding

an excess of a primary amine solution (e.g., Tris buffer or lysine) to consume any remaining

active NHS esters.

Purification and Characterization: a. Remove unreacted linker-payload complex and other

reagents by purifying the ADC, typically using Size Exclusion Chromatography (SEC) or
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Tangential Flow Filtration (TFF). b. Characterize the final ADC to determine DAR,

aggregation levels, and integrity.

Caption: Workflow for ADC synthesis via lysine conjugation.

Quantitative Data Summary for ADC Synthesis & Characterization

The following table presents illustrative data for ADC synthesis.[5] Optimization is required for

each specific antibody and payload.

Parameter Typical Value / Method Purpose

Linker-Payload:Antibody Ratio 5:1 to 20:1 molar excess
Influences the final average

Drug-to-Antibody Ratio (DAR).

Antibody Concentration 2 - 10 mg/mL

A balance between preventing

aggregation and ensuring

efficient reaction.

Characterization

Average DAR 2 - 4 (via HIC/MS)

Measures the average number

of drug molecules per

antibody.

Aggregation Level < 5% (via SEC)

High aggregation can lead to

immunogenicity and poor

efficacy.

Conjugate Integrity SDS-PAGE

Confirms the covalent

attachment of the drug-linker

to the antibody.

Part 3: Self-Validating Systems & Characterization
The synthesis of a bioconjugate is incomplete without rigorous analytical characterization. This

step serves as a self-validating system, confirming the success of the conjugation, the purity of

the product, and the key properties that will influence its biological activity.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique used

during synthesis to monitor reaction progress and confirm the molecular weight of

intermediates and the final product.

High-Performance Liquid Chromatography (HPLC): Used in both analytical and preparative

formats. Analytical HPLC (e.g., Reverse-Phase or Size Exclusion) is used to assess purity

and aggregation, while preparative HPLC is used to purify the products at each step.[5]

Hydrophobic Interaction Chromatography (HIC): A key method for determining the drug-to-

antibody ratio (DAR) distribution in ADCs produced via lysine conjugation.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A simple, effective way to visually

confirm that the linker and payload have been successfully conjugated to a protein or

antibody, as it will show an increase in molecular weight (a "band shift").[5]

Conclusion
N-Me-N-Bis(PEG4acid) is a powerful and versatile homobifunctional linker that offers

significant advantages for the development of advanced therapeutics. Its branched structure,

combined with the hydrophilic and biocompatible nature of its discrete PEG arms, provides a

scaffold that can improve the solubility, stability, and pharmacokinetic properties of complex

bioconjugates.[3][5] Its well-defined length ensures the production of homogeneous materials

essential for clinical development.[5] The terminal carboxylic acid groups, amenable to robust

and well-established activation chemistry, allow for reliable conjugation to amine-containing

molecules.

As demonstrated, N-Me-N-Bis(PEG4acid) is a key enabler in the modular, stepwise synthesis

of PROTACs and can be effectively employed in the construction of ADCs. By understanding

its fundamental chemical properties and applying the validated protocols described herein,

researchers and drug developers can leverage this reagent to build next-generation targeted

therapies with potentially improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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